molecular formula C20H15FN4S2 B11247290 2-(4-Fluorophenyl)-4-methyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole

2-(4-Fluorophenyl)-4-methyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B11247290
M. Wt: 394.5 g/mol
InChI Key: MJPUHUITRHBIIG-UHFFFAOYSA-N
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Description

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The thiazole ring, in particular, is known for its versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol . The pyridazine ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can modulate the activity of enzymes by binding to their active sites, while the pyridazine ring can interact with receptors to alter cellular signaling pathways . These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE apart from these similar compounds is its unique combination of a thiazole ring with both pyridazine and pyridine rings. This structural complexity allows for a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H15FN4S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C20H15FN4S2/c1-13-19(27-20(23-13)14-5-7-15(21)8-6-14)17-9-10-18(25-24-17)26-12-16-4-2-3-11-22-16/h2-11H,12H2,1H3

InChI Key

MJPUHUITRHBIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=CC=N4

Origin of Product

United States

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